BenchChemオンラインストアへようこそ!

4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline

Process Chemistry Scale-up Synthesis Purity Analysis

4-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline (CAS 288383-71-1) is a 4-chloroquinazoline derivative that serves as the penultimate intermediate in the synthesis of the multi-kinase inhibitor Tandutinib (MLN-518). Its molecular formula is C₁₇H₂₂ClN₃O₂, with a molecular weight of 335.83 g/mol.

Molecular Formula C17H22ClN3O2
Molecular Weight 335.8 g/mol
CAS No. 288383-71-1
Cat. No. B1600058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline
CAS288383-71-1
Molecular FormulaC17H22ClN3O2
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCCC3
InChIInChI=1S/C17H22ClN3O2/c1-22-15-10-13-14(19-12-20-17(13)18)11-16(15)23-9-5-8-21-6-3-2-4-7-21/h10-12H,2-9H2,1H3
InChIKeyQMPMEXBHMIYNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline (CAS 288383-71-1): Sourcing the Essential Tandutinib Intermediate


4-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline (CAS 288383-71-1) is a 4-chloroquinazoline derivative that serves as the penultimate intermediate in the synthesis of the multi-kinase inhibitor Tandutinib (MLN-518) [1]. Its molecular formula is C₁₇H₂₂ClN₃O₂, with a molecular weight of 335.83 g/mol . Functioning as a strategic building block, this compound introduces the critical 7-(3-(piperidin-1-yl)propoxy) side chain, which is fundamental for the pharmacological activity of the final drug substance that targets FLT3, PDGFR, and c-Kit tyrosine kinases [1].

Why 4-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline Cannot Be Replaced by a Generic Quinazoline Intermediate


Generic substitution fails because the specific 7-position amine moiety dictates the final drug's kinase selectivity profile. The piperidine ring in this compound is a structural prerequisite for Tandutinib's potent FLT3 inhibition (IC₅₀ = 0.22 μM) . Interchanging it with closely related analogs leads to entirely different therapeutic targets: the morpholino analog (CAS 196195-13-8) is a key intermediate for the Aurora A/B kinase inhibitor ZM447439 (IC₅₀ = 110 nM/130 nM) , while the pyrrolidino analog (CAS 199327-69-0) is used for the VEGFR inhibitor Cediranib [1]. Using the wrong 7-position substituent will not only change the molecule's physiochemical properties and synthetic yields but will also result in a final compound that inhibits an entirely different set of kinases, rendering it useless for FLT3-driven projects.

Quantitative Evidence Guide: Benchmarking 4-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline (CAS 288383-71-1) Against Structural Analogs


Superior Industrial-Scale Yield and Purity vs. Morpholino Analog

The compound demonstrates a well-documented industrial-scale synthesis with a yield of 73% and an exceptionally high HPLC purity of 98.7%, as reported in the relevant patent literature . In contrast, the closely related morpholino analog (CAS 196195-13-8), used in ZM447439 synthesis, achieves a significantly lower yield of 52% under its optimized conditions, with a typical commercial purity of only 95% . This represents a > 20 percentage point yield advantage and a critical 3.7% purity gap, directly impacting the cost-effectiveness and purity profile of the downstream API.

Process Chemistry Scale-up Synthesis Purity Analysis

Target Engagement: Unique Specificity for FLT3/PDGFR/c-Kit Kinase Inhibition

The pharmacological consequence of the 4-chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline scaffold is a final drug entity (Tandutinib) with potent activity against FLT3, PDGFR, and c-Kit . This contrasts sharply with the morpholino analog, which yields ZM447439, a potent Aurora A/B inhibitor with an IC₅₀ of 110 nM/130 nM , and the pyrrolidino analog, which yields the VEGFR inhibitor Cediranib [1]. The piperidine moiety provides a specific binding conformation that is critical for FLT3 kinase pocket engagement (Tandutinib FLT3 IC₅₀ = 0.22 μM), which is not achievable with the other analogs.

Kinase Selectivity FLT3 Inhibition Pharmacology

Definitive Identity as a Tandutinib-Specific Reference Standard (Impurity 2)

This compound is commercially designated and widely utilized as 'Tandutinib Impurity 2', serving as a critical reference marker for unknown impurity identification and quantitation during Tandutinib API manufacturing . In contrast, the morpholino analog (CAS 196195-13-8) and pyrrolidino analog (CAS 199327-69-0) are classified as impurities for ZM447439 and Cediranib, respectively [1]. This specific designation means any analytical lab supporting Tandutinib process development or quality control is, by regulatory necessity, required to procure this exact CAS number.

Analytical Chemistry Quality Control Reference Standards

Optimal Application Scenarios for Procuring 4-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline


Late-Stage Tandutinib API Process Development and Kilogram-Scale Synthesis

Given its documented industrial-scale synthesis yielding 73% with 98.7% purity [1], this compound is ideally suited for the final convergent coupling step in Tandutinib manufacturing. The exceptionally high purity minimizes downstream purification costs for the final API, making it the superior choice over the morpholino analog, which is synthesized at a 52% yield and 95% purity .

Pharmacopeial Impurity Profiling and Batch Release Testing for Tandutinib

As the officially designated 'Tandutinib Impurity 2' [1], procuring this exact CAS number is mandatory for creating system suitability solutions and reference standard calibration curves required for HPLC/UPLC purity analysis of Tandutinib drug substance or drug product, ensuring compliance with ICH Q3A/Q3B guidelines.

Kinase Selectivity Screening in FLT3-Driven Cancer Models

For research groups synthesizing focused libraries of FLT3 inhibitors, this intermediate is non-negotiable. The final Tandutinib structure, built from this core, shows potent FLT3 inhibition (IC₅₀ = 0.22 μM) [1]. Substitution with the morpholino analog would generate a compound library with Aurora kinase selectivity (IC₅₀ = 110 nM) , undermining the entire project rationale.

Regulatory Starting Material (RSM) Designation in DMF Filings

Its robust and well-characterized synthesis, as detailed in the literature [1], makes it a strong candidate for designation as a Regulatory Starting Material (RSM) in a Type II Drug Master File (DMF). Its distinct structural features provide a clear synthetic and analytical juncture for process control, which is well-documented compared to less-characterized alternative intermediates.

Quote Request

Request a Quote for 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.